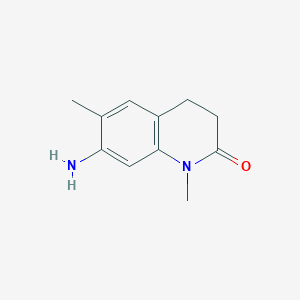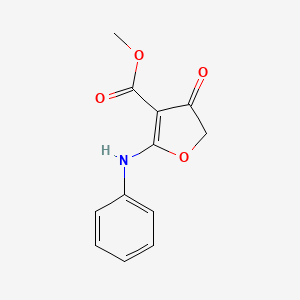
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one
描述
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinolinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one typically involves the reaction of appropriate aniline derivatives with ketones under acidic conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another method involves the reaction of anthranilic acid derivatives with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.
科学研究应用
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antimalarial, and antitumor activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits carbonic anhydrase enzymes, which play a role in various physiological processes such as acid-base balance and ion exchange . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
7-amino-3,4-dihydroquinolin-2-one: Shares a similar core structure but lacks the 1,6-dimethyl groups.
8-hydroxy-3,4-dihydroquinolin-2-one: Contains a hydroxyl group at the 8-position.
3,4-dihydro-1H-quinolin-2-one: Lacks the amino and methyl groups.
Uniqueness
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one is unique due to the presence of both amino and methyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for drug development and other applications.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
7-amino-1,6-dimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-8-3-4-11(14)13(2)10(8)6-9(7)12/h5-6H,3-4,12H2,1-2H3 |
InChI 键 |
WLPKSJCRFSDGOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1N)N(C(=O)CC2)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)








![2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8605704.png)


